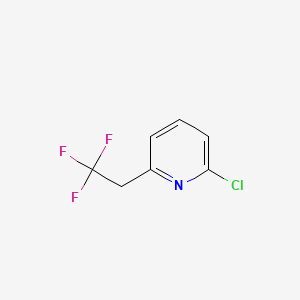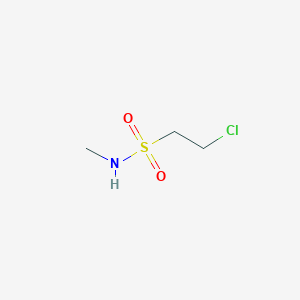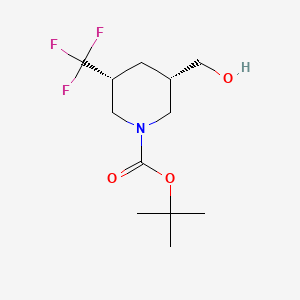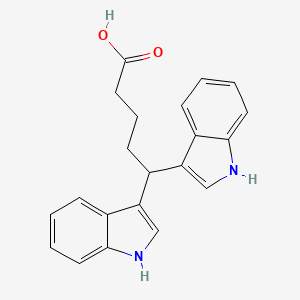
(1-methyl-1H-1,2,4-triazol-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methyl-1H-1,2,4-triazol-3-yl)boronic acid is a boronic acid derivative featuring a triazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both the boronic acid and triazole moieties endows it with unique chemical properties that make it a versatile building block in chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-1H-1,2,4-triazol-3-yl)boronic acid typically involves the reaction of 1-methyl-1H-1,2,4-triazole with a boronic acid derivative. One common method is the palladium-catalyzed borylation of 1-methyl-1H-1,2,4-triazole using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: (1-Methyl-1H-1,2,4-triazol-3-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction.
Substitution: Halogenated reagents and bases like sodium hydride are often employed.
Major Products:
Oxidation: Boronic esters and borates.
Reduction: Boranes.
Substitution: Various substituted triazole derivatives.
Applications De Recherche Scientifique
(1-Methyl-1H-1,2,4-triazol-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is explored for its potential as an enzyme inhibitor and in the development of bioactive molecules.
Industry: The compound can be used in the development of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of (1-methyl-1H-1,2,4-triazol-3-yl)boronic acid largely depends on its application. In medicinal chemistry, the boronic acid group can form reversible covalent bonds with biological targets, such as enzymes, leading to inhibition. The triazole ring can interact with various molecular targets through hydrogen bonding and π-π interactions, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
1H-1,2,4-Triazole-3-boronic acid: Lacks the methyl group, which can affect its reactivity and binding properties.
1-Methyl-1H-1,2,3-triazole-4-boronic acid: Different positioning of the boronic acid group, leading to distinct chemical behavior.
1-Methyl-1H-1,2,4-triazole-5-boronic acid: Similar structure but with the boronic acid group at a different position.
Uniqueness: (1-Methyl-1H-1,2,4-triazol-3-yl)boronic acid is unique due to the specific positioning of the boronic acid group on the triazole ring, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C3H6BN3O2 |
|---|---|
Poids moléculaire |
126.91 g/mol |
Nom IUPAC |
(1-methyl-1,2,4-triazol-3-yl)boronic acid |
InChI |
InChI=1S/C3H6BN3O2/c1-7-2-5-3(6-7)4(8)9/h2,8-9H,1H3 |
Clé InChI |
UNQYQAYZVNGRKD-UHFFFAOYSA-N |
SMILES canonique |
B(C1=NN(C=N1)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B13466400.png)
![6-Bromo-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid](/img/structure/B13466401.png)

![[2-Bromo-4-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B13466406.png)
![[8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol](/img/structure/B13466409.png)
![2-[(2-Chloropyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B13466411.png)
![2-Methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13466414.png)


![tert-butyl N-{[6-(hydroxymethyl)piperidin-2-yl]methyl}carbamate](/img/structure/B13466437.png)
![4-[(3R)-piperidine-3-carbonyl]morpholine hydrochloride](/img/structure/B13466447.png)
